molecular formula C23H26ClN3O6S B2769961 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone CAS No. 877818-57-0

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2769961
CAS No.: 877818-57-0
M. Wt: 507.99
InChI Key: NVIUWKUEADBAOL-UHFFFAOYSA-N
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Description

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H26ClN3O6S and its molecular weight is 507.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel derivatives, including those containing morpholine or methyl piperazine, has been explored for their antimicrobial activities. Compounds were synthesized and screened for activity against microorganisms, demonstrating good to moderate effectiveness. This research lays the groundwork for developing new antimicrobial agents, highlighting the potential of such compounds in combating microbial resistance (Bektaş et al., 2007).

Structural and Theoretical Analysis

The compound has also been subject to structural studies and theoretical calculations to understand its properties better. For instance, specific derivatives were synthesized and characterized by various techniques, revealing insights into their molecular structure, stability, and potential interactions. Such studies are crucial for designing compounds with desired properties for various applications (Karthik et al., 2021).

Antiproliferative Activity

Research into derivatives of the compound for antiproliferative activity against certain cell lines has been conducted. These efforts aim to explore the compound's utility in developing new cancer therapies by inhibiting the growth of cancerous cells. The structural characterization of these compounds provides a foundation for further investigations into their therapeutic potential (Prasad et al., 2018).

Enzyme Inhibitory Activity

Compounds incorporating elements of the chemical structure have been evaluated for their enzyme inhibitory activity. This research is part of the ongoing search for compounds that can modulate the activity of specific enzymes, potentially leading to new treatments for diseases where enzyme regulation is a therapeutic strategy (Hussain et al., 2017).

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-chloro-3-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O6S/c24-19-3-2-18(14-22(19)34(29,30)27-9-11-31-12-10-27)23(28)26-7-5-25(6-8-26)15-17-1-4-20-21(13-17)33-16-32-20/h1-4,13-14H,5-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIUWKUEADBAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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